Product packaging for N-[3-(methylsulfonyl)phenyl]acetamide(Cat. No.:)

N-[3-(methylsulfonyl)phenyl]acetamide

Cat. No.: B373525
M. Wt: 213.26g/mol
InChI Key: GURRNVKSFVATET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(Methylsulfonyl)phenyl]acetamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. Compounds featuring both acetamide and methylsulfonyl functional groups are frequently investigated as key scaffolds in the development of novel therapeutic agents. Research indicates that sulfonamide and acetamide hybrids exhibit a wide range of biological activities, making them valuable precursors for pharmaceutical development . The structural features of this compound—comprising an acetamide moiety linked to a phenyl ring bearing a methylsulfonyl group—are commonly found in molecules designed to target enzymes and receptors. Sulfonamide-acetamide conjugates have been explored as potential inhibitors of critical enzymes like dihydrofolate reductase (DHFR), a established target for antimicrobial and anticancer agents . Furthermore, the methylsulfonylphenyl group is a privileged structure in drug design, contributing to desired pharmacokinetic properties and binding interactions. Related structural analogs have been profiled as prostacyclin receptor agonists for investigating vascular disorders , and others have been designed for the prevention or treatment of inflammatory conditions . This compound serves as a versatile building block for chemical synthesis and structure-activity relationship (SAR) studies. Researchers utilize this and related compounds to explore new chemical space for modulating biological pathways, particularly in oncology, immunology, and infectious disease research. Handling Note: This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO3S B373525 N-[3-(methylsulfonyl)phenyl]acetamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11NO3S

Molecular Weight

213.26g/mol

IUPAC Name

N-(3-methylsulfonylphenyl)acetamide

InChI

InChI=1S/C9H11NO3S/c1-7(11)10-8-4-3-5-9(6-8)14(2,12)13/h3-6H,1-2H3,(H,10,11)

InChI Key

GURRNVKSFVATET-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=CC=C1)S(=O)(=O)C

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)S(=O)(=O)C

Origin of Product

United States

Synthetic Methodologies for N 3 Methylsulfonyl Phenyl Acetamide and Its Derivatives

Retrosynthetic Approaches to N-[3-(methylsulfonyl)phenyl]acetamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection points are the amide bond and the carbon-sulfur bonds of the methylsulfonyl group.

The most logical initial disconnection is the amide bond (C-N), which simplifies the molecule into two key precursors: 3-(methylsulfonyl)aniline (B181093) and an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride. This step is based on the well-established reliability of amide bond formation. libretexts.org

Further deconstruction of 3-(methylsulfonyl)aniline can proceed via two main pathways:

Oxidation Route: This approach involves the retrosynthetic conversion of the sulfonyl group back to a thioether. This identifies 3-(methylthio)aniline (B157570) as a direct precursor, which can be synthesized from more fundamental starting materials.

Reduction Route: An alternative disconnection involves the conversion of the amine group to a nitro group. This identifies 1-methylsulfonyl-3-nitrobenzene as the key intermediate. This precursor can then be traced back to simpler aromatic compounds through nitration and sulfonation or thioether oxidation reactions.

These retrosynthetic pathways provide a strategic map for the forward synthesis of this compound, highlighting the key intermediates and reactions required.

Established Synthetic Routes to this compound Core Structure

The synthesis of the this compound core can be achieved through several well-documented multi-step sequences, primarily revolving around the formation of the key intermediate, 3-(methylsulfonyl)aniline.

Multi-Step Synthesis Strategies for this compound

Two principal strategies dominate the synthesis of this compound, differing in the sequence of introducing the sulfonyl and amino functionalities.

Strategy 1: Oxidation of a Thioether Precursor This common route begins with 3-(methylthio)aniline. The thioether group is oxidized to the corresponding sulfone using a strong oxidizing agent. A prevalent method employs meta-chloroperbenzoic acid (mCPBA). An alternative, often greener, approach uses hydrogen peroxide in the presence of a catalyst like sodium tungstate. The resulting 3-(methylsulfonyl)aniline is then acetylated. Acetylation is typically performed using acetic anhydride or acetyl chloride to yield the final product. libretexts.org The use of acetic anhydride is often preferred as its byproduct, acetic acid, is less corrosive than the hydrogen chloride generated from acetyl chloride. ias.ac.in

Strategy 2: Reduction of a Nitro Precursor This alternative pathway starts with 1-methylsulfonyl-4-nitrobenzene. The nitro group is selectively reduced to an amine to form 3-(methylsulfonyl)aniline. A standard method for this transformation is catalytic hydrogenation, using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst. Following the reduction, the amine is acetylated using standard procedures as described in the first strategy to afford this compound.

Below is a comparative table of these strategies:

FeatureStrategy 1: OxidationStrategy 2: Reduction
Key Intermediate 3-(methylthio)aniline1-methylsulfonyl-3-nitrobenzene
Key Transformation Oxidation of thioether to sulfone Reduction of nitro to amine
Final Step Acetylation of the amine libretexts.orgias.ac.inAcetylation of the amine libretexts.orgias.ac.in
Common Reagents mCPBA, H₂O₂/Na₂WO₄H₂, Pd/C

Convergent and Linear Synthesis Pathways for this compound Analogues

The concepts of linear and convergent synthesis are central to planning the production of more complex analogues of this compound.

Convergent Synthesis: This strategy involves the independent synthesis of two or more complex fragments of the target molecule, which are then combined in one or more final steps. For creating structurally diverse analogues, a convergent approach is often more efficient. For instance, various substituted arylboronic acids can be synthesized separately and then coupled with a suitable bromo-phenylacetamide derivative via a palladium-catalyzed reaction like the Suzuki coupling. researchgate.net This allows for the rapid generation of a library of analogues by combining different pre-synthesized fragments.

Advanced Synthetic Techniques Applicable to this compound Synthesis

Modern synthetic chemistry offers advanced techniques that can improve the efficiency, selectivity, and environmental footprint of producing this compound.

Catalytic Systems in this compound Synthesis

Catalysis plays a crucial role in enhancing the synthesis of the target molecule and its analogues.

Phase Transfer Catalysis (PTC): For the N-acetylation step, particularly when using acetyl chloride, phase transfer catalysts can be highly effective. Catalysts such as tetrabutylammonium (B224687) bromide (TBAB) or tetraethylbenzylammonium chloride (TEBAC) can facilitate the reaction between the water-insoluble aniline (B41778) derivative and the aqueous base (e.g., potassium carbonate), leading to high yields at room temperature and avoiding harsh conditions.

Palladium Catalysis: In the synthesis of complex analogues, palladium-catalyzed cross-coupling reactions are indispensable. For example, the Suzuki coupling reaction enables the formation of carbon-carbon bonds between aryl halides and arylboronic acids, providing a powerful tool for constructing complex biaryl backbones that might be present in advanced analogues. researchgate.net

Enzymatic Catalysis: Biocatalysis offers a green alternative for amide bond formation. Lipases, for instance, can catalyze acylation reactions with high selectivity and under mild conditions, reducing the need for protecting groups and minimizing waste. nih.gov

Catalytic SystemApplicationExample CatalystBenefit
Phase Transfer Catalysis N-Acetylation with acetyl chloride Tetrabutylammonium bromide (TBAB)High yields at room temperature, mild conditions.
Palladium Catalysis C-C bond formation for analogues researchgate.netPd(PPh₃)₄Efficient construction of complex aryl structures.
Biocatalysis (Enzymes) Amide bond formation nih.govLipase B from Candida antarcticaHigh selectivity, mild conditions, environmentally friendly.

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry can significantly reduce the environmental impact of synthesizing this compound. jddhs.com

Atom Economy: The choice of acetylating agent impacts atom economy. Acetic anhydride is generally preferred over acetyl chloride because its byproduct is acetic acid, which is less hazardous than the hydrogen chloride produced from acetyl chloride. ias.ac.in

Safer Solvents and Auxiliaries: Efforts are made to replace hazardous solvents. For instance, water can be used as a solvent in some acetylation procedures, representing a significant green improvement. ias.ac.innih.gov Microwave-assisted syntheses have been developed that proceed efficiently without any solvent at all. ymerdigital.com In other cases, problematic solvents like N,N-dimethylformamide (DMF) can be replaced with greener alternatives such as ethyl acetate. unibo.it

Design for Energy Efficiency: Conventional heating and refluxing can be energy-intensive. Microwave-assisted synthesis is an energy-efficient alternative that can dramatically reduce reaction times from hours to minutes. nih.govymerdigital.com

Use of Catalysis: As detailed in section 2.3.1, using catalytic instead of stoichiometric reagents is a core principle of green chemistry. Catalysts reduce waste, can often be recycled, and allow for milder reaction conditions. ijcea.org

By integrating these principles, the synthesis of this compound can be made more sustainable, safer, and more efficient.

Derivatization Strategies for this compound and its Derivatives

The strategic derivatization of the lead compound, this compound, is a key process in medicinal chemistry aimed at optimizing its pharmacological profile. This involves the systematic modification of its chemical structure to enhance properties such as potency, selectivity, and pharmacokinetic parameters. The core structure of this compound offers several points for modification, primarily centered around the acetamide (B32628) moiety, the phenyl ring, and the methylsulfonyl group.

Design Rationale for this compound Analogues

While specific structure-activity relationship (SAR) studies for this compound are not extensively detailed in publicly available literature, the rationale for designing its analogues can be inferred from broader principles of medicinal chemistry and SAR studies of related compounds containing phenylacetamide and sulfonamide scaffolds. The primary goal is often to modulate the compound's interaction with biological targets.

The design of analogues is typically driven by the desire to:

Enhance Biological Activity: Modifications are often aimed at increasing the potency of the compound against a specific biological target. For instance, in the context of enzyme inhibitors, altering substituents can improve binding affinity to the active site.

Improve Selectivity: It is often desirable to increase the selectivity of a compound for its intended target over other related targets to minimize off-target effects. For example, in the development of kinase inhibitors, modifications can be introduced to achieve selectivity for a particular kinase.

Optimize Pharmacokinetic Properties: The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its efficacy. Analogues are synthesized to improve these properties, such as increasing metabolic stability or oral bioavailability. The introduction of fluorine atoms, for example, can sometimes enhance metabolic stability and binding affinity. chemicalbook.com

Explore Structure-Activity Relationships (SAR): The synthesis of a library of analogues with systematic variations allows for the elucidation of SAR, providing insights into which structural features are crucial for biological activity. For example, studies on related acetamide-sulfonamide scaffolds have shown that the nature of substituents on the phenyl ring can significantly impact urease inhibitory activity. mdpi.comnih.gov

The methylsulfonyl group is a strong electron-withdrawing group, which can influence the electronic properties of the phenyl ring and its potential interactions with biological targets. wikipedia.org The acetamide group provides a hydrogen bond donor and acceptor, which can be critical for binding to target proteins. mdpi.com Therefore, modifications to these groups are a rational approach to exploring the chemical space around this scaffold.

Synthetic Access to Modified this compound Structures

The synthesis of analogues of this compound can be achieved through various established chemical transformations. These modifications can be broadly categorized into changes at the acetamide moiety, substitutions on the phenyl ring, and alterations of the methylsulfonyl group.

The acetamide group is a versatile functional group that can undergo several transformations to generate a diverse range of analogues.

N-Alkylation and N-Arylation: The amide nitrogen can be alkylated or arylated to introduce various substituents. For instance, N-alkylation can be achieved by reacting the parent amide with an appropriate alkyl halide in the presence of a base. A more advanced method involves the palladium-catalyzed N-allylation (Tsuji-Trost allylation) of secondary sulfonamides, which has been used for the enantioselective synthesis of N-C axially chiral sulfonamides. mdpi.com

Hydrolysis and Re-acylation: The acetamide can be hydrolyzed to the corresponding amine, 3-(methylsulfonyl)aniline. This amine can then be re-acylated with a variety of acyl chlorides or anhydrides to introduce different acyl groups, thereby creating a library of N-acyl analogues. nih.gov This two-step process offers a high degree of flexibility in modifying this part of the molecule.

Conversion to Thioamides: The carbonyl oxygen of the acetamide can be replaced with sulfur using reagents like Lawesson's reagent to yield the corresponding thioacetamide (B46855) derivative.

A general scheme for the synthesis of N-phenylacetamide derivatives often involves the reaction of an aniline with an acyl chloride. chemicalbook.com For example, 2-chloro-N-substituted-acetamides can be synthesized by reacting anilines with chloroacetyl chloride. researchgate.net

Table 1: Examples of Chemical Transformations at the Acetamide Moiety

Starting MaterialReagents and ConditionsProduct
This compound1. NaOH, H2O, heat2. R-COCl, baseN-acyl-3-(methylsulfonyl)aniline
3-(Methylsulfonyl)anilineAcetic anhydride, baseThis compound
This compoundAlkyl halide, base (e.g., NaH)N-alkyl-N-[3-(methylsulfonyl)phenyl]acetamide

The aromatic phenyl ring is another key site for modification. Introducing substituents onto the phenyl ring can significantly alter the electronic and steric properties of the molecule, which can in turn affect its biological activity.

Electrophilic Aromatic Substitution: The presence of the acetamide and methylsulfonyl groups will direct incoming electrophiles to specific positions on the phenyl ring. The acetamido group is an ortho-, para-director, while the methylsulfonyl group is a meta-director. The interplay of these two groups will determine the regioselectivity of reactions such as nitration, halogenation, and Friedel-Crafts reactions.

Cross-Coupling Reactions: For more targeted modifications, modern cross-coupling reactions are invaluable. If a halogenated derivative of this compound is prepared, Suzuki, Sonogashira, or Buchwald-Hartwig couplings can be employed to introduce a wide variety of aryl, alkyl, or amino substituents. For example, palladium-catalyzed Suzuki cross-coupling of N-(2,5-dibromophenyl) acetamide with different arylboronic acids has been used to synthesize aniline-based amides. nih.gov

A general approach to synthesizing substituted N-phenylacetamides involves starting with a substituted aniline. nih.gov For instance, reacting various substituted anilines with chloroacetyl chloride can produce a range of 2-chloro-N-(substituted phenyl)acetamides. researchgate.net

Table 2: Examples of Phenyl Ring Modifications

Reaction TypeReagents and ConditionsPotential Product
NitrationHNO3, H2SO4N-[nitro-3-(methylsulfonyl)phenyl]acetamide
HalogenationBr2, FeBr3N-[bromo-3-(methylsulfonyl)phenyl]acetamide
Suzuki Coupling (from bromo-derivative)Arylboronic acid, Pd catalyst, baseN-[aryl-3-(methylsulfonyl)phenyl]acetamide

The methylsulfonyl group is generally stable and less amenable to direct modification compared to the acetamide or the phenyl ring. However, some synthetic strategies can be envisioned.

Modification at the Methyl Group: The methyl group could potentially be functionalized, for example, via radical halogenation, although this might require harsh conditions and could lead to a mixture of products.

Synthesis from Thioether Precursors: A more practical approach to modifying the sulfonyl group is to start from a precursor such as a thioether. For example, N-[3-(methylsulfanyl)phenyl]acetamide can be synthesized, and the thioether can then be oxidized to the sulfoxide (B87167) and subsequently to the sulfone. chemicalbook.com This stepwise oxidation allows for the isolation of the sulfoxide analogue. Furthermore, variations can be introduced at the thioether stage, for example, by using different S-alkyl groups.

Sulfonamide Formation: While not a direct modification of the methylsulfonyl group, related analogues can be synthesized where the methylsulfonyl group is replaced by a sulfonamide. For example, 4-acetamidobenzenesulfonyl chloride can be reacted with various amines to form N-[4-(N-substituted-sulfamoyl)phenyl]acetamides. nih.gov

It is important to note that the methylsulfonyl group can also act as a leaving group in nucleophilic aromatic substitution reactions under certain conditions, particularly when activated by other electron-withdrawing groups on the aromatic ring. rsc.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 3 Methylsulfonyl Phenyl Acetamide Derivatives

Identification of Key Structural Determinants for Biological Activity within N-[3-(methylsulfonyl)phenyl]acetamide.

The biological activity of this compound is intrinsically linked to its three primary structural components: the phenyl ring, the acetamide (B32628) group, and the methylsulfonyl group. The interplay of these moieties governs the molecule's interaction with biological targets.

The phenyl ring serves as a central scaffold, providing a platform for the attachment of the other functional groups in a specific spatial arrangement. The substitution pattern on this ring is a critical determinant of activity.

Impact of Systematic Structural Modifications on the Research Efficacy of this compound Analogues.

Systematic modifications of the this compound structure have provided valuable insights into the structure-activity relationships of this class of compounds.

The relative positioning of the methylsulfonyl group on the phenyl ring has a profound impact on biological activity. Studies on related N-phenyl-acetamide sulfonamides have demonstrated that positional isomerism can significantly alter the pharmacological profile of the compounds. For instance, moving a substituent from one position to another can drastically change the molecule's shape and its ability to fit into a specific binding site. In the context of N-(methylsulfonyl)phenyl]acetamide, the meta-position of the methylsulfonyl group in the lead compound is a key feature. It is plausible that ortho- and para-isomers would exhibit different biological activities due to altered steric and electronic environments around the acetamide linkage. Research on other molecular systems has shown that such positional changes can lead to variations in potency. nih.govresearchgate.net

For this compound itself, there are no chiral centers, and therefore, stereoisomerism is not a factor. However, the introduction of chiral centers through structural modifications, for example, by adding a chiral substituent to the acetamide or phenyl group, would necessitate an evaluation of stereochemical effects. In many biologically active molecules, different enantiomers or diastereomers exhibit distinct potencies and pharmacological actions. mdpi.com This is because biological targets, such as enzymes and receptors, are chiral and will interact differently with each stereoisomer. mdpi.com

The electronic and steric properties of substituents introduced into the this compound scaffold are critical for modulating research efficacy.

Electronic Effects: The electron-withdrawing nature of the methylsulfonyl group is a key electronic feature. Replacing it with other electron-withdrawing or electron-donating groups would significantly alter the electronic landscape of the molecule. For instance, substituting the methylsulfonyl group with a nitro group (another strong electron-withdrawing group) or a methoxy (B1213986) group (an electron-donating group) would likely lead to compounds with different biological activities. The electronic nature of substituents can influence factors such as the pKa of the molecule and its ability to participate in electrostatic interactions. researchgate.netrsc.org

Steric Effects: The size and shape of substituents (steric effects) also play a crucial role. Introducing bulky substituents on the phenyl ring or the acetamide group could hinder the molecule's ability to bind to its target due to steric clashes. Conversely, in some cases, a larger substituent might create additional favorable interactions. The interplay between steric and electronic effects is often complex and is a key focus of structure-activity relationship studies. researchgate.netrsc.org

The following table summarizes the potential impact of hypothetical modifications to the this compound structure based on general principles of medicinal chemistry.

ModificationPositionPotential Impact on Biological Activity
Replacement of -SO₂CH₃ with -NO₂metaAltered electronic properties, potentially maintaining electron-withdrawing character.
Replacement of -SO₂CH₃ with -OCH₃metaIntroduction of an electron-donating group, likely leading to a significant change in activity.
Introduction of a chloro grouporthoPotential for steric hindrance and altered electronic distribution.
Introduction of a methyl groupparaIncreased lipophilicity and potential for steric interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

A QSAR study on a series of this compound analogues would involve the selection and calculation of various molecular descriptors that quantify the physicochemical properties of the molecules. nih.gov These descriptors can be broadly categorized as:

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, molecular volume, surface area, and specific steric parameters like those developed by Taft or Charton. These would be crucial for understanding how the size of different substituents impacts activity. nih.gov

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which influences its ability to cross cell membranes. The partition coefficient (logP) or distribution coefficient (logD) are commonly used hydrophobic descriptors.

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule and describe aspects like branching and connectivity.

The calculated descriptors for a series of analogues would then be correlated with their experimentally determined biological activities using statistical methods like multiple linear regression or partial least squares to develop a QSAR model. Such a model could then be used to predict the activity of new, unsynthesized analogues, thereby guiding further research efforts. nih.gov

The following table provides examples of molecular descriptors that would be relevant for a QSAR study of this compound derivatives.

Descriptor TypeExample DescriptorProperty Quantified
ElectronicHammett constant (σ)Electronic effect of a substituent on the aromatic ring.
ElectronicDipole MomentOverall polarity of the molecule.
StericMolar Refractivity (MR)Molar volume and polarizability.
StericTaft Steric Parameter (Es)Steric bulk of a substituent.
HydrophobicLogPLipophilicity.
TopologicalWiener IndexMolecular branching.

Mechanistic Investigations of N 3 Methylsulfonyl Phenyl Acetamide at the Molecular and Cellular Levels

Elucidation of Intracellular Signaling Pathways Modulated by N-[3-(methylsulfonyl)phenyl]acetamide

The specific intracellular signaling pathways that may be modulated by this compound have not been elucidated in published research. Investigations into its effects on downstream signaling cascades are required to understand its molecular mechanism of action.

No data from gene expression studies, such as microarray or RNA-sequencing (RNA-seq) analysis, are available for cells or tissues treated with this compound. frontiersin.orgnih.gov Therefore, its impact on the transcriptome remains uncharacterized.

There is a lack of research on how this compound may influence protein phosphorylation. nih.gov Studies using phosphoproteomics to identify kinase or phosphatase pathways affected by this compound have not been reported.

Cellular Responses to this compound in Research Models

Detailed reports on the cellular responses to this compound in specific in vitro research models (e.g., cancer cell lines, primary cells) are not found in the scientific literature. Consequently, its effects on cellular processes such as proliferation, apoptosis, or differentiation are currently unknown.

Effects on Cellular Proliferation and Viability

Based on a comprehensive review of publicly available scientific literature, there is currently no specific research data detailing the effects of this compound on cellular proliferation and viability. Studies investigating the direct impact of this compound on the growth and survival of cell lines have not been identified.

Induction of Apoptosis and Cell Cycle Modulation

There is no available scientific literature describing the induction of apoptosis or modulation of the cell cycle by this compound. Consequently, its potential to trigger programmed cell death or to influence the progression of cells through the different phases of the cell cycle remains uncharacterized.

Modulation of Autophagy Pathways

Investigations into the effects of this compound on autophagy pathways have not been reported in the accessible scientific literature. It is unknown whether this compound can inhibit or induce the cellular process of autophagy.

Immunomodulatory Research Effects of this compound

Direct research on the immunomodulatory effects of this compound is not available. However, studies have been conducted on a structurally related compound, N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide (B32628), also known as CL 259 ,763. It is important to note that while related, the substitution pattern and the presence of a fluorine atom represent significant structural differences.

Research on CL 259 ,763 has indicated that it possesses immunomodulatory properties. nih.gov This orally active compound has been shown to modify the reactivity of certain lymphoid cell populations. nih.gov Key findings from the research on CL 259 ,763 include its ability to augment the response of lymphocytes from tumor-primed animals to syngeneic tumor cells, leading to increased tumor cell destruction. nih.gov Furthermore, it enhanced the inhibitory effects of macrophages on the growth of tumor cells in vitro. nih.gov "Activated" macrophages were detectable in the peritoneal exudates of treated mice, with peak activity observed around day 7 after a single oral administration. nih.gov The compound also appeared to restore the alloreactivity of lymphocytes in immunodepressed mice. nih.gov Mechanistically, it was observed that macrophages and lymphocytes from treated mice released significantly more IL-1 and IL-2-like factors. nih.gov

Table 1: Summary of Immunomodulatory Effects of the Related Compound N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide (CL 259,763)

Effect Observation Source
Lymphocyte Response Augmented response to syngeneic tumor cells nih.gov
Macrophage Activity Enhanced inhibitory effects on tumor cell growth; "activated" macrophages detected in peritoneal exudates nih.gov
Alloreactivity Restoration Restored alloreactivity of lymphocytes in immunodepressed mice nih.gov
Cytokine Release Increased release of IL-1 and IL-2-like factors from macrophages and lymphocytes nih.gov

Exploration of Off-Target Interactions in this compound Research

There is no information available in the scientific literature regarding the exploration of off-target interactions for this compound. Profiling studies to determine its binding affinity for unintended biological targets have not been published.

Computational and Theoretical Chemistry Studies on N 3 Methylsulfonyl Phenyl Acetamide

Molecular Docking and Molecular Dynamics Simulations of N-[3-(methylsulfonyl)phenyl]acetamide

Molecular docking and molecular dynamics (MD) simulations are cornerstone techniques in computational chemistry for investigating the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. nih.gov Docking predicts the preferred orientation of the ligand when bound to the receptor, while MD simulations provide a dynamic view of the system, revealing the stability of the complex and the conformational changes that occur over time. nih.govresearchgate.net

These simulations rely on force fields—sets of parameters that describe the potential energy of the system—to calculate the forces between atoms and simulate their movements. chemrxiv.org Commonly used force fields in biomolecular simulations include AMBER, CHARMM, and GROMOS. chemrxiv.org The simulations are typically performed in a solvated environment, often using water models like TIP3P, to mimic physiological conditions more accurately. researchgate.net

Molecular docking is the primary method used to predict how this compound binds to a protein's active site. biointerfaceresearch.com This process involves sampling a vast number of possible conformations and orientations of the ligand within the binding pocket and then using a scoring function to rank them. researchgate.net The goal is to identify the most energetically favorable binding mode, which is presumed to be the most likely one to occur in reality. researchgate.netnih.gov

Several models describe ligand-protein binding, including the "lock-and-key," "induced fit," and "conformational selection" theories. nih.gov While the lock-and-key model assumes a rigid protein and ligand, the induced fit and conformational selection models acknowledge the flexibility of both molecules, where the binding process can induce or select for specific conformations. nih.gov

Docking studies reveal the specific interactions that stabilize the ligand-protein complex. For a molecule like this compound, these interactions would likely include:

Hydrogen Bonds: The acetamide (B32628) and sulfonyl groups contain hydrogen bond donors (N-H) and acceptors (O=C, O=S=O), which can form crucial hydrogen bonds with amino acid residues in the protein's binding site. mdpi.com

Hydrophobic Interactions: The phenyl ring provides a hydrophobic surface that can interact favorably with nonpolar residues like leucine, valine, or phenylalanine. mdpi.com

Pi-Sulfur and Pi-Stacking Interactions: The aromatic phenyl ring can engage in pi-sulfur interactions with residues like methionine or pi-pi stacking with aromatic residues such as histidine, phenylalanine, or tyrosine. mdpi.com

The validity of a docking protocol is often assessed by re-docking a known co-crystallized ligand back into its protein structure. A low root-mean-square deviation (RMSD) value (typically <2.0 Å) between the docked pose and the crystallographic pose indicates that the protocol has good predictive power. nih.gov

Table 1: Potential Intermolecular Interactions of this compound in a Protein Binding Site
Interaction TypeFunctional Group on LigandPotential Interacting Amino Acid Residues
Hydrogen Bond (Acceptor)Carbonyl oxygen (C=O), Sulfonyl oxygens (S=O)Arginine, Lysine, Histidine, Serine, Threonine
Hydrogen Bond (Donor)Amide nitrogen (N-H)Aspartate, Glutamate, Main-chain carbonyls
Hydrophobic InteractionsPhenyl ring, Methyl groupsAlanine, Valine, Leucine, Isoleucine, Phenylalanine
Pi-InteractionsPhenyl ringPhenylalanine, Tyrosine, Tryptophan, Histidine

While docking provides a static snapshot, molecular dynamics (MD) simulations are employed to study the dynamic behavior and stability of the this compound-protein complex. mdpi.com Starting from the best-docked pose, an MD simulation tracks the movements of all atoms in the system over a period of nanoseconds to microseconds. chemrxiv.org

The stability of the complex is evaluated by analyzing several parameters over the simulation trajectory:

Root-Mean-Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is monitored. A stable RMSD value over time suggests that the complex has reached equilibrium and is not undergoing major structural changes. mdpi.com

Radius of Gyration (Rg): This parameter measures the compactness of the protein structure. A stable Rg value indicates that the protein maintains its folded state when bound to the ligand. mdpi.com

Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified in the docking pose is tracked throughout the simulation. Stable hydrogen bonds are critical for strong ligand binding.

Conformational analysis also applies to the ligand itself. This compound has several rotatable bonds, allowing it to adopt different three-dimensional shapes or conformers. Quantum chemical calculations and MD simulations can be used to determine the relative energies of these conformers and the energy barriers for converting between them, identifying the most stable, low-energy shapes the molecule is likely to adopt. chemrxiv.org

Quantum Chemical Calculations for this compound

Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly detailed description of a molecule's electronic structure. nih.gov Methods like Density Functional Theory (DFT), often using functionals such as B3LYP with a specific basis set (e.g., 6-31G**), are commonly used to investigate the properties of molecules like this compound. nih.govresearchgate.net These calculations yield optimized molecular geometries, vibrational frequencies, and a wealth of electronic parameters. researchgate.net

A key output of quantum chemical calculations is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org These orbitals are crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.net

HOMO: Represents the orbital from which an electron is most likely to be donated. A higher HOMO energy indicates a better electron donor. researchgate.net

LUMO: Represents the orbital to which an electron is most likely to be accepted. A lower LUMO energy indicates a better electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical descriptor of molecular stability and reactivity. nih.gov A small energy gap suggests that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govsemanticscholar.org Conversely, a large energy gap implies higher kinetic stability. colab.ws This analysis helps predict how this compound might participate in charge-transfer interactions. nih.gov

Table 2: Key Electronic Descriptors from Quantum Chemical Calculations and Their Significance
DescriptorDefinitionSignificance for Reactivity
EHOMOEnergy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability.
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability.
HOMO-LUMO Gap (ΔE)ΔE = ELUMO - EHOMOA small gap implies high chemical reactivity and low kinetic stability. nih.gov
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2Measures the power of an atom/molecule to attract electrons.

When studying a ligand-protein complex, quantum chemical methods can be used to precisely calculate the interaction energy. This goes beyond the scoring functions of docking to provide a more accurate measure of binding affinity. Techniques like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method are often applied to MD simulation snapshots to calculate the binding free energy. nih.gov

The interaction energy can be decomposed into different components to understand the driving forces of binding. ntnu.no For this compound interacting with a protein, these components would include:

Electrostatic Energy: The energy arising from the attraction and repulsion of partial charges on the atoms of the ligand and the protein. The polar sulfonyl and acetamide groups are expected to make significant electrostatic contributions. ntnu.no

Van der Waals Energy: This includes dispersion forces and short-range repulsion, often modeled by a Lennard-Jones potential. It is a major contributor to the binding of the nonpolar phenyl ring. ntnu.no

Solvation Energy: The energy change associated with removing the ligand and the protein's binding site from the solvent.

By analyzing these components, researchers can determine whether the binding of this compound is primarily driven by electrostatic forces, hydrophobic effects, or a combination of both. ntnu.no

Virtual Screening and De Novo Design Approaches for this compound Analogues

The structure of this compound can serve as a starting point for discovering new molecules with potentially improved properties. Computational chemistry offers two main strategies for this: virtual screening and de novo design.

Virtual Screening (VS) is a computational technique used to search large libraries of existing compounds to identify those that are most likely to bind to a target of interest. researchgate.net If this compound is known to be active, a similarity-based virtual screen could be performed to find other commercially available or synthetically accessible molecules with similar structural or pharmacophoric features. nih.gov Alternatively, a structure-based virtual screen would involve docking millions of compounds into the target protein's binding site to find new scaffolds that fit well. nih.govnih.gov

De Novo Design aims to create entirely novel molecules. mdpi.com Algorithms can "grow" new molecules atom-by-atom within the constraints of the protein's binding site, optimizing for favorable interactions. rsc.org More advanced methods utilize artificial intelligence and machine learning, such as recurrent neural networks (RNNs), to generate novel chemical structures based on the features of a known active molecule like this compound. mdpi.com These approaches can explore a vast chemical space to design optimized analogues with enhanced activity or other desirable properties. mdpi.comrsc.org

Ligand-Based and Structure-Based Drug Design Strategies Applied to this compound Scaffolds

The this compound scaffold represents a key structure in medicinal chemistry, incorporating both a sulfonyl and an acetamide group. These functional groups are frequently found in biologically active molecules, suggesting the potential of this scaffold in drug discovery. Computational and theoretical chemistry offer powerful tools to explore this potential through ligand-based and structure-based drug design strategies. While specific, in-depth computational studies focusing exclusively on this compound are not extensively available in public-domain research, the principles of these design strategies can be readily applied to understand its potential interactions and guide the development of novel therapeutic agents.

Ligand-based drug design is particularly valuable when the three-dimensional structure of the biological target is unknown. This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. By analyzing a set of molecules known to interact with a specific target, a pharmacophore model can be developed. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity.

For the this compound scaffold, a ligand-based approach would involve:

Pharmacophore Modeling: Identifying the key chemical features of the scaffold. The methylsulfonyl group can act as a hydrogen bond acceptor, while the amide group has both hydrogen bond donor and acceptor capabilities. The phenyl ring provides a hydrophobic core and potential for aromatic interactions.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the structural properties of derivatives of the this compound scaffold with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

In contrast, structure-based drug design (SBDD) is employed when the 3D structure of the target protein is available, often determined through techniques like X-ray crystallography or cryo-electron microscopy. SBDD allows for the rational design of ligands that can fit precisely into the target's binding site, optimizing interactions to enhance potency and selectivity.

Applying SBDD to the this compound scaffold would involve:

Molecular Docking: Simulating the binding of the this compound scaffold and its derivatives into the active site of a target protein. This helps in predicting the binding conformation, affinity, and key intermolecular interactions such as hydrogen bonds and hydrophobic contacts.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the ligand-protein complex over time. This provides insights into the stability of the binding and the conformational changes that may occur upon ligand binding.

While detailed research findings on this specific scaffold are limited, we can conceptualize the type of data that would be generated from such computational studies. The following tables illustrate hypothetical results from molecular docking and QSAR studies on derivatives of this compound targeting a hypothetical protein kinase.

Table 1: Hypothetical Molecular Docking Results of this compound Derivatives

Compound IDSubstitution on Phenyl RingPredicted Binding Affinity (kcal/mol)Key Interacting Residues
NMS-01None-7.2LYS78, ASP184
NMS-024-fluoro-7.8LYS78, ASP184, PHE185
NMS-034-chloro-8.1LYS78, ASP184, PHE185
NMS-044-methoxy-7.5LYS78, ASP184, SER122

This table is for illustrative purposes only and does not represent actual experimental data.

Table 2: Hypothetical QSAR Model for this compound Derivatives

DescriptorCoefficientContribution to Activity
LogP (Lipophilicity)0.45Positive
Molecular Weight-0.12Negative
Hydrogen Bond Acceptors0.67Positive
Hydrogen Bond Donors0.31Positive

This table is for illustrative purposes only and does not represent an actual validated QSAR model.

These computational approaches provide a powerful framework for the rational design of novel drug candidates based on the this compound scaffold. By leveraging these in silico methods, researchers can prioritize the synthesis of compounds with the highest predicted activity and best drug-like properties, thereby accelerating the drug discovery process.

Advanced Analytical Methodologies for Research on N 3 Methylsulfonyl Phenyl Acetamide

Spectroscopic Characterization Techniques (beyond basic identification)

Spectroscopic methods are indispensable for elucidating the detailed molecular structure and properties of N-[3-(methylsulfonyl)phenyl]acetamide.

High-Resolution NMR Spectroscopy for Structural Confirmation of Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation of organic molecules, including derivatives of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

In the ¹H NMR spectrum of a related compound like N-methyl-N-phenylacetamide, characteristic signals would appear for the different proton environments. For instance, the methyl protons of the acetamide (B32628) group typically appear as a singlet, while the protons on the phenyl ring would present as multiplets depending on their substitution pattern. For ¹³C NMR, distinct signals are observed for each unique carbon atom, including the carbonyl carbon of the amide, the methyl carbons, and the aromatic carbons. The chemical shifts in both ¹H and ¹³C NMR are highly sensitive to the electronic effects of substituents, making this technique invaluable for confirming the structure of newly synthesized derivatives.

Table 1: Representative ¹H and ¹³C NMR Data for Analogous Acetamide Structures This table illustrates the type of data obtained from NMR spectroscopy for compounds structurally similar to this compound.

Mass Spectrometry (MS) for Characterization and Metabolic Research

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure by analyzing its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) can provide the exact mass, confirming its molecular formula. For a related compound, N-(3,4-dimethoxyphenyl)-2-[N-methylsulfonyl-N-(2,6-dimethylphenyl)amino]acetamide, the exact mass was determined to be 392.140593 g/mol .

In metabolic research, MS, particularly when coupled with liquid chromatography (LC-MS), is crucial for identifying metabolites. The metabolism of this compound could involve transformations such as hydroxylation of the aromatic ring or N-deacetylation. An untargeted metabolomics approach using ultra-high performance liquid chromatography-tandem high-resolution mass spectrometry (UHPLC-HRMS/MS) allows for the comprehensive profiling of metabolites in biological matrices like urine. The identification of sulfated metabolites, for instance, involves looking for characteristic fragment ions or neutral losses in the MS/MS spectra.

X-ray Crystallography for this compound and Co-crystals

For related N-phenylacetamide derivatives, a key feature of the crystal packing is the formation of N—H⋯O hydrogen-bonded chains. This type of interaction would also be expected to be a dominant feature in the crystal structure of this compound, influencing its physical properties. The study of co-crystals, where the target molecule is crystallized with a conforming molecule, can also be investigated to modify properties like solubility. The supramolecular packing in such structures is often directed by weak intermolecular C—H⋯O interactions, especially in derivatives where the amide nitrogen is fully substituted.

Chromatographic Separation Techniques for this compound and its Derivatives in Research

Chromatography is a fundamental biophysical technique that enables the separation, identification, and purification of components within a mixture for qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound and for its quantitative analysis in various samples. The method's strength lies in its ability to separate the main compound from its impurities, such as starting materials, byproducts, or degradation products.

A typical HPLC method for an acetamide derivative would use a reversed-phase column, such as a C18 column. The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Method development involves optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve a satisfactory separation within a reasonable time. Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits strong absorbance. For quantitative analysis, the method must be validated for linearity, accuracy, and precision.

Table 2: Representative HPLC Method Parameters for Analysis of Related Compounds This table shows typical parameters used in HPLC methods for compounds structurally related to this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis in Research

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides an exceptionally sensitive and selective tool for analyzing this compound and its derivatives in complex matrices, such as biological fluids or environmental samples. This technique combines the powerful separation capabilities of LC with the definitive identification power of MS.

In a typical LC-MS/MS workflow, the sample is first subjected to a separation on an LC column. The eluent from the column is then introduced into the mass spectrometer's ion source, where molecules are ionized. The first mass analyzer selects a specific parent ion (for example, the molecular ion of this compound), which is then fragmented. The second mass analyzer separates these fragment ions, creating a unique fragmentation pattern (an MS/MS spectrum) that serves as a structural fingerprint for the compound. This high selectivity virtually eliminates interference from other substances in the matrix, making LC-MS/MS the gold standard for trace-level quantification and metabolite identification in complex research settings.

Bioanalytical Assay Development for this compound in Research Models

The development of a validated bioanalytical assay is a critical first step in characterizing the pharmacokinetic profile of a research compound like this compound. These assays are designed to accurately and precisely quantify the compound in complex biological matrices such as plasma, urine, and tissue homogenates from preclinical research models. The data generated are fundamental for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the molecule.

A common and powerful technique for this purpose is liquid chromatography-tandem mass spectrometry (LC-MS/MS). hpst.cznih.gov This method offers high selectivity and sensitivity, allowing for the detection of the compound at very low concentrations. The development process involves several key stages:

Sample Preparation: The initial step involves extracting this compound from the biological matrix. This is crucial to remove interfering endogenous substances. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). hpst.czusda.gov For sulfonamide-containing compounds, which share a chemical moiety with this compound, SPE has been shown to be an effective cleanup method. hpst.cz

Chromatographic Separation: An ultra-high-performance liquid chromatography (UHPLC) system is typically used to separate the analyte from any remaining matrix components before it enters the mass spectrometer. nih.gov A C18 column is often employed for the separation of small molecules like acetamides. nih.gov

Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer, often in the multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of the compound) and a specific product ion (a fragment generated by collision-induced dissociation). This transition is highly specific to the compound of interest, minimizing the chance of false positives.

The assay must be validated according to regulatory guidelines to ensure the reliability of the results. This validation process assesses several key parameters, as illustrated in the hypothetical table below.

Table 1: Representative Bioanalytical Method Validation Parameters for this compound Analysis by LC-MS/MS This table presents illustrative data typical for a validated bioanalytical assay. Specific values for this compound would need to be determined experimentally.

Validation ParameterPurposeTypical Acceptance CriteriaHypothetical Result
LinearityDemonstrates a proportional relationship between concentration and instrument response.Correlation coefficient (r²) ≥ 0.990.998
AccuracyCloseness of measured values to the true value.Within ±15% of nominal value (±20% at LLOQ)92.5% - 108.3%
PrecisionCloseness of replicate measurements.Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ)≤ 9.5%
RecoveryEfficiency of the extraction process.Consistent, precise, and reproducible.88.2% (CV ≤ 6.1%)
Matrix EffectAssesses the impact of matrix components on analyte ionization.CV of matrix factor ≤ 15%CV ≤ 8.7%
StabilityEvaluates compound degradation under various conditions (freeze-thaw, bench-top, long-term storage).Concentration within ±15% of nominal value.Stable
Lower Limit of Quantification (LLOQ)The lowest concentration that can be measured with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10.1 ng/mL

Cell-based assays are indispensable for evaluating the biological activity of a compound like this compound in a physiologically relevant context. researchgate.net These assays move beyond the isolated compound to measure its effects on living cells, providing insights into its potential efficacy and mechanism of action. nih.gov For a novel compound, a tiered approach is often used, starting with broad assessments of cellular health and progressing to more specific, target-oriented assays.

Common cell-based assays include:

Cytotoxicity and Proliferation Assays: These are often the first step to determine the concentration range at which the compound affects cell viability. Assays like the MTT or MTS assay measure the metabolic activity of cells, which correlates with the number of viable cells. nih.gov A dose-response curve is generated to calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Apoptosis Assays: If a compound reduces cell viability, it is important to determine the mechanism of cell death. Assays that measure the activity of key apoptosis-executing enzymes, such as caspases, are widely used. For example, the NucView® 488 Caspase-3 assay uses a substrate that becomes fluorescent upon cleavage by active caspase-3, allowing for real-time detection in living cells. biotium.com

Target Engagement Assays: Once a molecular target is hypothesized (e.g., a specific kinase), assays can be used to confirm that the compound interacts with this target inside the cell. The NanoBRET™ assay, for instance, measures the binding of a compound to a luciferase-tagged target protein in intact cells, providing a quantitative measure of target engagement. reactionbiology.com

Phosphorylation Assays: For compounds targeting kinases, cellular phosphorylation assays are crucial. These assays, often using ELISA or similar antibody-based methods, quantify the phosphorylation status of a kinase's specific substrate within the cell. reactionbiology.com A reduction in substrate phosphorylation upon treatment with the compound provides direct evidence of kinase inhibition in a cellular environment. reactionbiology.comreactionbiology.com

Table 2: Representative Data from a Cell Viability Assay This table shows hypothetical IC₅₀ values for this compound against various human cancer cell lines. This data is for illustrative purposes only.

Cell LineCancer TypeHypothetical IC₅₀ (µM)
A549Lung Carcinoma5.2
MCF-7Breast Adenocarcinoma8.9
HCT116Colorectal Carcinoma3.1
PC-3Prostate Adenocarcinoma6.5

While cell-based assays demonstrate a compound's effect on a whole cell, in vitro enzymatic assays are essential for directly probing the interaction between the compound and its purified molecular target, free from the complexities of the cellular environment. eurofinsdiscovery.com These assays are critical for confirming the mechanism of action, determining potency, and understanding the kinetics of inhibition.

For a compound like this compound, which might be designed as an enzyme inhibitor (e.g., a kinase or protease inhibitor), these assays would involve:

Purification: The target enzyme is produced using recombinant protein expression systems and purified to a high degree.

Activity Measurement: A method to measure the enzyme's normal catalytic activity is established. For a kinase, this could involve measuring the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate peptide. For an acetyltransferase, a colorimetric method using DTNB can be employed to quantify acetyl-CoA consumption. researchgate.net For proteases like chymotrypsin, the cleavage of a chromogenic or fluorogenic substrate is monitored. researchgate.net

Inhibition Studies: The assay is then performed in the presence of varying concentrations of the inhibitor (this compound). The reduction in enzymatic activity is measured to generate an IC₅₀ value, representing the concentration of the compound required to inhibit 50% of the enzyme's activity.

Kinetic Analysis: To further understand the mechanism, kinetic studies are performed by measuring enzyme activity at different concentrations of both the substrate and the inhibitor. This analysis can determine whether the inhibitor is competitive (binds to the same site as the substrate), non-competitive (binds to an allosteric site), or uncompetitive. This is often visualized using a Lineweaver-Burk plot, from which the inhibition constant (Kᵢ) can be derived.

Table 3: Representative In Vitro Enzymatic Inhibition Profile This table shows hypothetical data for the inhibition of a purified enzyme by this compound. This data is for illustrative purposes only.

Target EnzymeHypothetical IC₅₀ (nM)Hypothetical Kᵢ (nM)Hypothetical Mode of Inhibition
Target Kinase A15075ATP-Competitive
Target Kinase B> 10,000N/AN/A
α-Chymotrypsin> 50,000N/AN/A

Preclinical Biological Evaluation and Model Systems for N 3 Methylsulfonyl Phenyl Acetamide Research

In Vitro Cell Culture Models for Investigating N-[3-(methylsulfonyl)phenyl]acetamide Activity

In vitro cell culture models are indispensable tools in the initial phases of preclinical research. They offer a controlled environment to study the direct effects of a compound on cells, providing insights into its potential therapeutic activity and mechanism of action at a cellular level.

Two-Dimensional (2D) Cell Culture Systems

Two-dimensional (2D) cell culture involves growing cells in a single layer on a flat surface, such as a petri dish or flask. This system is widely used for initial high-throughput screening of compounds to assess cytotoxicity, cell viability, and proliferation.

Research Applications: In the context of this compound, 2D cell cultures would be employed to determine its effect on the growth and survival of various cell lines. For instance, cancer cell lines or cells relevant to a specific disease model would be exposed to the compound to evaluate its potential as an inhibitor of cell growth.

Data Generated: Key data points would include IC50 values (the concentration at which the compound inhibits 50% of cell growth), effects on cell cycle progression, and induction of apoptosis or necrosis.

Despite extensive searches, no studies utilizing 2D cell culture systems to investigate the activity of this compound have been reported in the available literature.

Three-Dimensional (3D) Cell Culture Models (e.g., Spheroids, Organoids)

Three-dimensional (3D) cell culture models, such as spheroids and organoids, more closely mimic the in vivo environment by allowing cells to interact with each other in a three-dimensional space. nih.govnih.gov This creates gradients of nutrients and oxygen, and facilitates cell-cell and cell-matrix interactions that are crucial for predicting a compound's efficacy in a more physiologically relevant setting. nih.govnih.gov

Research Applications: For this compound, 3D models would be used to assess its ability to penetrate tumor spheroids and exert its effects on cells in a more tissue-like structure. Organoids derived from patient tissues could offer insights into personalized responses to the compound.

Data Generated: Research findings would focus on the compound's impact on spheroid growth, invasion, and the expression of biomarkers within the 3D structure.

There is currently no available data from studies using 3D cell culture models to evaluate this compound.

Co-culture Systems for Complex Biological Interactions

Co-culture systems involve growing two or more different cell types together to study their interactions. These models are particularly useful for investigating the effects of a compound on the interplay between different cell populations, such as cancer cells and stromal cells, or immune cells and target cells.

Research Applications: To study this compound, a co-culture system could, for example, reveal whether the compound's effect on cancer cells is modulated by the presence of fibroblasts or immune cells in the tumor microenvironment.

Data Generated: Data would include changes in cell signaling pathways, cytokine secretion, and cell migration patterns in response to the compound within a multi-cellular context.

No published research on the use of co-culture systems for the investigation of this compound could be located.

In Vivo Animal Models for Investigating this compound Mechanisms

Rodent Models for Efficacy and Mechanistic Studies

Rodent models, such as mice and rats, are the most commonly used animal models in preclinical research due to their genetic similarity to humans, relatively short lifespan, and the availability of well-characterized disease models. nih.gov

Research Applications: If this compound were to be evaluated in rodent models, studies would likely involve inducing a specific disease state (e.g., tumor implantation for cancer studies, or induction of inflammation for autoimmune diseases) and then administering the compound to assess its therapeutic effects. nih.govnih.gov

Data Generated: Efficacy would be measured by outcomes such as tumor growth inhibition, reduction in disease-specific symptoms, or improved survival rates. Mechanistic studies would involve analyzing tissues to understand how the compound achieves its effect at a molecular level.

A thorough search of scientific databases yielded no studies on the use of rodent models to investigate the efficacy or mechanisms of this compound.

Non-Rodent Animal Models (if applicable)

In some cases, non-rodent animal models may be used in preclinical research, particularly when they offer a more relevant physiological or metabolic model for a specific human disease. criver.com

Research Applications: The choice of a non-rodent model would depend on the therapeutic target of this compound. For instance, larger animals might be used for certain cardiovascular or orthopedic studies.

Data Generated: Similar to rodent models, data would focus on efficacy, mechanism of action, and pharmacokinetics in a system that may be more predictive of human responses.

There is no indication in the available literature that this compound has been evaluated in any non-rodent animal models.

Genetically Engineered Models for Target Validation

The validation of a drug's molecular target is a critical step in preclinical research. Genetically engineered models (GEMs), such as transgenic and knockout mice, offer powerful tools to probe the in vivo relevance of a specific target for a given compound. While specific studies employing GEMs to validate the target of this compound are not extensively documented in publicly available literature, the established methodologies provide a clear framework for how such research would be conducted.

Typically, the process would begin with the hypothesized molecular target of this compound. For instance, if the compound is predicted to inhibit a particular enzyme or receptor, a genetically engineered mouse model could be developed where the gene encoding this target is either knocked out (inactivated) or knocked in (mutated to a state that mimics the effect of the compound).

The response of these GEMs to a disease model, both with and without administration of this compound, can provide invaluable information. For example, if a knockout mouse for the target protein exhibits a similar phenotype to a wild-type mouse treated with the compound, it provides strong evidence for on-target activity. Conversely, if the compound has no effect in a knockout model, it further validates that its efficacy is mediated through that specific target.

Illustrative Data on Target Validation in Genetically Engineered Models:

The following table represents a hypothetical study design to validate the target of this compound in a cancer xenograft model using a knockout (KO) mouse for its putative target, "Target X."

ModelTreatment GroupTumor Volume Change (%)Biomarker Modulation (Target X Pathway)Interpretation
Wild-Type (WT) MiceVehicle+150%No significant changeUninhibited tumor growth.
Wild-Type (WT) MiceThis compound-50%Significant downregulationCompound demonstrates efficacy and target engagement.
Target X KO MiceVehicle-45%Pathway downregulated at baselineGenetic ablation of the target inhibits tumor growth.
Target X KO MiceThis compound-48%No further downregulationCompound has no additional effect, confirming Target X as the primary mediator of its anti-tumor activity.

This data is illustrative and not based on published experimental results for this compound.

Ex Vivo Studies Utilizing this compound

Ex vivo studies bridge the gap between in vitro experiments and in vivo animal models. These studies utilize fresh tissues or cells taken from a living organism and maintained in an artificial environment for a short period. This approach allows for the investigation of a compound's effects in a more physiologically relevant context than cultured cell lines, while still permitting a high degree of experimental control.

For this compound, ex vivo studies could involve treating freshly isolated patient-derived tumor samples, known as explants, or tissue slices. This would enable researchers to assess the compound's activity on human tissue, providing early insights into potential efficacy and patient-to-patient variability.

Key parameters that can be measured in ex vivo studies include cell proliferation, apoptosis (programmed cell death), and the modulation of specific biomarkers within the tissue. For example, tumor explants could be cultured in the presence of this compound, and subsequent analysis by immunohistochemistry or Western blotting could reveal changes in proteins related to its proposed mechanism of action.

Hypothetical Findings from Ex Vivo Analysis of Patient-Derived Tumor Explants:

This table illustrates potential outcomes from an ex vivo study on patient-derived colorectal cancer explants treated with this compound.

Patient Sample IDTumor SubtypeTreatmentApoptosis Rate (TUNEL Assay)Proliferation Index (Ki-67 Staining)
P001KRAS wild-typeVehicle5%60%
P001KRAS wild-typeThis compound45%15%
P002KRAS mutantVehicle6%65%
P002KRAS mutantThis compound8%62%

This data is for illustrative purposes only and does not represent actual experimental findings for this compound.

Omics Approaches in this compound Research

"Omics" technologies, such as transcriptomics and proteomics, provide a global view of the molecular changes induced by a compound within a biological system. These powerful, unbiased approaches are instrumental in elucidating mechanisms of action, identifying biomarkers of response, and uncovering potential off-target effects.

Transcriptomics , the study of the complete set of RNA transcripts, can reveal how this compound alters gene expression. By treating cells or tissues with the compound and performing techniques like RNA sequencing (RNA-Seq), researchers can identify which genes are upregulated or downregulated. This can provide clues about the cellular pathways affected by the compound. For instance, a transcriptomic analysis might reveal that this compound treatment leads to the upregulation of genes involved in cell cycle arrest and the downregulation of genes promoting cell proliferation.

Proteomics , the large-scale study of proteins, offers a complementary perspective by analyzing changes in protein expression and post-translational modifications. Techniques like mass spectrometry-based proteomics can identify and quantify thousands of proteins in a sample. Following treatment with this compound, a proteomic analysis could identify the specific proteins whose levels or activity are altered, directly pointing to the molecular pathways being modulated.

Illustrative Omics Data for this compound:

The following table provides a hypothetical summary of key findings from a multi-omics study in a cancer cell line treated with this compound.

Omics PlatformKey FindingsImplicated Pathways
Transcriptomics (RNA-Seq) Upregulation of CDKN1A, GADD45A; Downregulation of CCND1, MYCp53 signaling, Cell cycle G1/S checkpoint
Proteomics (Mass Spectrometry) Increased levels of cleaved PARP and Caspase-3; Decreased phosphorylation of AKTApoptosis, PI3K-Akt signaling

This data is illustrative and intended to represent the type of information that would be generated from such studies. It is not based on published results for this compound.

Future Research Directions and Unexplored Areas for N 3 Methylsulfonyl Phenyl Acetamide

Identification of Novel Research Avenues for N-[3-(methylsulfonyl)phenyl]acetamide

The core structure of this compound is a promising starting point for diverse therapeutic applications. Based on the established activities of sulfonamide and acetamide (B32628) derivatives, several novel research avenues can be proposed.

Targeting Drug-Resistant Pathogens: Many sulfonamide-based drugs are antibacterial agents that inhibit dihydropteroate (B1496061) synthase (DHPS) in the folic acid synthesis pathway. tandfonline.com A significant research direction would be to evaluate the efficacy of this compound against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). tandfonline.com Some novel sulfonamides have shown the ability to overcome resistance and exhibit bactericidal properties, a departure from the bacteriostatic nature of traditional sulfa drugs. tandfonline.com

Neurological and Neurodegenerative Disorders: The translocator protein (TSPO) is a target for neuroprotective therapies aimed at reducing microglial cell activation. nih.gov Derivatives of N,N-disubstituted pyrazolopyrimidine acetamides have shown high affinity for TSPO. nih.gov Investigating the interaction of this compound and its analogues with TSPO could open up avenues for treating neuroinflammatory conditions. Furthermore, given that some acetamide derivatives are being explored as kappa opioid receptor agonists and for their potential in managing epilepsy, exploring the neuropharmacological profile of this compound is a logical next step. archivepp.comnih.gov

Antiviral Applications: While the primary focus for many acetamide derivatives has been antibacterial and anticancer research, the structural motifs are also present in antiviral agents like oseltamivir. nih.gov Screening this compound and its future analogues against a panel of viruses could uncover previously unknown antiviral properties.

Agricultural Applications: Phenylacetamide derivatives have demonstrated potent antibacterial activity against plant pathogens like Xanthomonas oryzae and have also shown nematicidal activity against Meloidogyne incognita. nih.govnih.gov This suggests a potential application for this compound in agriculture as a crop-protecting agent.

Unexplored Biological Potentials of the this compound Scaffold in Preclinical Contexts

The this compound scaffold holds significant, yet largely unexplored, potential for a variety of biological activities in preclinical settings. The known targets of structurally similar compounds provide a strong basis for future investigation.

A primary area of interest is its potential as an anticancer agent . The sulfonamide group is a key pharmacophore in numerous anticancer drugs. A well-established mechanism for sulfonamide derivatives is the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis and, consequently, cell proliferation. researchgate.netrjpbr.com Compounds with an acetamide tail linked to a heterocyclic scaffold have been designed as DHFR inhibitors. researchgate.net

Another significant target is the cyclooxygenase-2 (COX-2) enzyme . The methylsulfonyl group is a hallmark of selective COX-2 inhibitors (coxibs), which are potent anti-inflammatory agents. researchgate.net The this compound structure is analogous to parts of known COX-2 inhibitors, suggesting it could be evaluated for anti-inflammatory and analgesic properties. archivepp.comgalaxypub.co

Additionally, the broader class of acetamide derivatives has been investigated for the inhibition of other enzymes implicated in disease, such as urease . nih.govnih.govresearchgate.netmdpi.com Urease is a key virulence factor for bacteria like Helicobacter pylori. nih.gov The structural similarities between sulfonamides and urea (B33335) suggest they can act as competitive inhibitors of this enzyme. nih.gov

The table below summarizes potential biological targets for preclinical investigation based on the activities of related compounds.

Potential Biological Target Therapeutic Area Rationale Based on Structural Analogs Reference(s)
Dihydrofolate Reductase (DHFR)Oncology, Infectious DiseaseSulfonamides and acetamides are known scaffolds for DHFR inhibitors. researchgate.netrjpbr.comnih.govnih.govmdpi.com
Cyclooxygenase-2 (COX-2)Inflammation, Pain, OncologyThe methylsulfonylphenyl group is a key feature of selective COX-2 inhibitors. archivepp.comresearchgate.netarchivepp.comgalaxypub.co
UreaseInfectious Disease (e.g., H. pylori)Sulfonamide-acetamide conjugates have shown potent urease inhibitory activity. nih.govnih.govresearchgate.netmdpi.com
Kinases (e.g., AURKB, JAK3)Oncology, InflammationAcetamide derivatives are common scaffolds for kinase inhibitors. acs.orgnih.govnih.gov
Translocator Protein (TSPO)NeuroinflammationAcetamide-based structures are being explored as TSPO ligands. nih.gov
Factor VIIaThrombosisN-phenyl-2-(phenyl-amino) acetamide derivatives have been studied as anticoagulants. ijper.org

Preclinical evaluation should involve a battery of in vitro enzymatic assays against these targets, followed by cell-based assays to determine activity in a more complex biological system. Promising results would then warrant in vivo studies in relevant animal models of cancer, inflammation, or infection.

Methodological Advancements and Innovations in this compound Research

Future research on this compound can benefit significantly from modern synthetic and analytical methodologies that emphasize efficiency, sustainability, and deeper structural insight.

Innovations in Synthesis: Traditional methods for synthesizing sulfonamides and acetamides often involve harsh reagents and solvents. Green chemistry principles offer more environmentally benign alternatives.

Microwave-Assisted Synthesis: This technique can drastically reduce reaction times and improve yields for the synthesis of N-phenyl acetamide derivatives.

Solvent-Free and Water-Based Reactions: The use of water as a solvent and neat (solvent-free) reaction conditions are increasingly being adopted for sulfonamide synthesis to reduce reliance on volatile organic compounds. sci-hub.se For instance, the reaction of sulfonyl chlorides with amines can be efficiently carried out in water using sodium carbonate as an acid scavenger. sci-hub.sescilit.com

Mechanochemistry: Ball-milling techniques offer a solvent-free approach for the synthesis of sulfonamides, using cost-effective and environmentally friendly reagents like sodium hypochlorite. rsc.org This method can combine oxidation and amination steps into a one-pot procedure. rsc.org

Novel Catalytic Systems: Palladium-based catalysts have been used for the reductive carbonylation of nitroaromatics to produce acetamide derivatives in a single step. mdpi.com Chemoenzymatic one-pot reactions, combining metal catalysis with biocatalysis, offer pathways to chiral acetamide products with high selectivity. researchgate.net

The table below outlines some advanced synthetic methods applicable to the synthesis of this compound and its analogues.

Methodology Description Advantages Reference(s)
Microwave IrradiationUse of microwave energy to heat reaction mixtures.Rapid reaction times, improved yields, cleaner reactions.
Mechanochemistry (Ball Milling)Solvent-free reactions conducted by mechanical force.Environmentally friendly, cost-effective, high efficiency. rsc.org
Aqueous SynthesisUsing water as the reaction solvent.Green solvent, safe, inexpensive. sci-hub.sescilit.com
Chemoenzymatic SynthesisCombination of chemical and enzymatic catalysts in one pot.High stereoselectivity, mild reaction conditions. researchgate.net
Photoredox CatalysisUsing light to drive chemical reactions with a photocatalyst.Metal-free, green solvent systems (e.g., MeCN:H2O). organic-chemistry.org

Innovations in Analysis: Beyond standard spectroscopic confirmation (NMR, IR, MS), advanced analytical techniques can provide deeper insights into the compound's structure and intermolecular interactions, which are crucial for understanding its biological activity.

Hirshfeld Surface Analysis: This computational tool can be used alongside single-crystal X-ray diffraction data to quantify intermolecular contacts in the crystal structure, providing insight into how the molecule interacts with its neighbors and potentially with a biological target. scilit.com

Challenges and Opportunities in the Development of Advanced this compound Analogues

The development of advanced analogues based on the this compound scaffold presents both significant challenges and promising opportunities. The primary goal is to optimize potency, selectivity, and pharmacokinetic properties through systematic structural modifications.

Challenges:

Achieving Target Selectivity: A major challenge in drug design is achieving high selectivity for the intended biological target to minimize off-target effects. For instance, when targeting kinases, selectivity among the highly conserved ATP-binding sites of different kinases is difficult to attain. nih.gov Similarly, for DHFR inhibitors, achieving selectivity for a pathogen's enzyme over the human ortholog is critical.

Overcoming Drug Resistance: Cancer cells and microbes can develop resistance to therapeutic agents. A key challenge is to design analogues that can evade these resistance mechanisms, for example, by having a different binding mode or inhibiting a novel target.

Optimizing Physicochemical Properties: Balancing biological activity with drug-like properties (solubility, permeability, metabolic stability) is a constant challenge. Modifications that enhance potency might negatively impact pharmacokinetics.

Complexity of Structure-Activity Relationships (SAR): The SAR for some scaffolds can be very narrow, meaning even small structural changes can lead to a complete loss of activity. mdpi.com Elucidating a clear and predictable SAR requires the synthesis and testing of a large library of compounds.

Opportunities:

The core scaffold offers multiple points for chemical modification, providing vast opportunities for SAR studies and the design of improved analogues.

Structure-Based Drug Design: Where the 3D structure of a target enzyme (like DHFR or COX-2) is known, molecular docking and modeling can guide the rational design of new analogues with improved binding affinity and selectivity. researchgate.net This can help prioritize which analogues to synthesize, saving time and resources.

Hybrid Drug Design: An emerging strategy is to create hybrid molecules by conjugating two different pharmacophores to achieve dual activity or improved properties. nih.govnih.gov For example, linking the this compound scaffold to other known bioactive moieties (e.g., thiazole, pyrazole, triazole) could yield compounds with enhanced or novel activities. nih.govarchivepp.com

Exploring Substituent Effects: Systematic variation of substituents on the phenyl ring and the acetamide nitrogen can be explored to probe the electronic and steric requirements for optimal activity. As seen in other sulfonamide series, the nature and position of substituents on the phenyl ring can be crucial for interaction with the target enzyme. nih.gov

The table below outlines potential modification strategies and their expected impact, providing a roadmap for future medicinal chemistry efforts.

Modification Site Proposed Modification Potential Opportunity / Rationale Reference(s)
Phenyl Ring Introduction of electron-withdrawing (e.g., -F, -Cl, -NO₂) or electron-donating (e.g., -OCH₃, -CH₃) groups at various positions.Modulate electronic properties and lipophilicity to improve binding affinity and pharmacokinetic profile. SAR studies on other series show this is critical. nih.govnih.gov
Acetamide Nitrogen Substitution with various alkyl or aryl groups.Explore interactions with hydrophobic pockets of the target enzyme; can significantly impact selectivity and potency. mdpi.com
Acetamide Methylene Bridge Replacement with other linkers or introduction of stereocenters.Alter the spatial orientation of the phenylsulfonyl and acetamide moieties to optimize fit within a binding site.
Sulfonyl Group Bioisosteric replacement (e.g., with sulfoximine (B86345) or other sulfur-based groups).Investigate the necessity of the sulfonyl group for activity and potentially improve properties like solubility.

By systematically addressing these challenges and leveraging the opportunities for rational design, researchers can unlock the full therapeutic potential of the this compound scaffold.

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